Binaphthyl sulfone
Overview
Description
Binaphthyl sulfone is an organic compound characterized by the presence of two naphthalene rings connected through a sulfone group. This compound is known for its unique structural properties, which make it a valuable component in various chemical and industrial applications. The rigid and conjugated structure of this compound contributes to its stability and reactivity, making it an important subject of study in polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Binaphthyl sulfone can be synthesized through several methods. One common approach involves the copolymerization of (S)-1,1’-binaphthyl-2,2’-diol with 4,4’-sulfonyldiphenol and 4,4’-difluorobenzophenone. This reaction yields poly(arylene ether ketone)s containing binaphthyl units, which are then selectively sulfonated using chlorosulfonic acid (ClSO₃H) to produce sulfonated poly(arylene ether ketone)s .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced polymerization techniques and efficient sulfonation methods allows for the production of this compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Binaphthyl sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfone group, which acts as an electron-withdrawing group, enhancing the reactivity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce sulfoxides or sulfides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of binaphthyl sulfone involves its interaction with various molecular targets and pathways. The sulfone group in the compound acts as an electron-withdrawing group, which can influence the reactivity and stability of the molecule. This property is exploited in various chemical reactions and applications, where this compound serves as a key intermediate or active component .
Comparison with Similar Compounds
Similar Compounds
Binaphthyl-based Macromolecules: These compounds share the binaphthyl core structure but differ in their functional groups and applications.
Sulfonated Poly(arylene ether ketone)s: These polymers contain sulfone groups and are used in similar applications, such as proton exchange membranes.
Uniqueness
Binaphthyl sulfone stands out due to its rigid and conjugated structure, which imparts unique thermal and mechanical properties to the polymers and materials derived from it. This makes it a valuable compound in the development of high-performance materials and advanced polymers .
Properties
IUPAC Name |
2-naphthalen-2-ylsulfonylnaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2S/c21-23(22,19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUSNQJIDQVTEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880915 | |
Record name | binaphthyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32390-26-4 | |
Record name | binaphthyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.